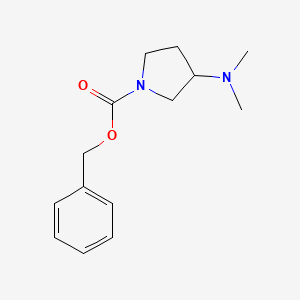

Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Chemical Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and organic synthesis. nih.gov This saturated scaffold is of immense interest due to several key features: its three-dimensional structure allows for the efficient exploration of pharmacophore space, it introduces stereochemistry that can be crucial for biological activity, and its non-planar nature, a result of "pseudorotation," provides increased 3D coverage in molecular design. nih.gov These characteristics make pyrrolidine derivatives versatile building blocks for creating complex molecules with specific biological functions. Consequently, the pyrrolidine nucleus is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the United States Food and Drug Administration (FDA). nih.gov

Overview of the Chemical Compound's Structural Features and Nomenclature

Benzyl (B1604629) 3-(dimethylamino)pyrrolidine-1-carboxylate is a derivative of pyrrolidine. Its formal name indicates the presence of several key functional groups attached to the central pyrrolidine ring:

Pyrrolidine-1-carboxylate: This signifies that a carboxyl group is attached to the nitrogen atom (position 1) of the pyrrolidine ring.

Benzyl: A benzyl group (a phenylmethyl group, -CH₂C₆H₅) is attached to the oxygen of the carboxylate, forming a benzyl ester. This is a common protecting group for carboxylic acids in organic synthesis.

3-(dimethylamino): A dimethylamino group (-N(CH₃)₂) is attached to the carbon atom at position 3 of the pyrrolidine ring.

The presence of a chiral center at the 3-position of the pyrrolidine ring means that this compound can exist as different stereoisomers, such as (S)- and (R)-enantiomers. The specific stereochemistry can significantly influence its biological activity and interaction with other chiral molecules.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15(2)13-8-9-16(10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGMWECEVJXVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Novel Synthetic Routes to Benzyl (B1604629) 3-(dimethylamino)pyrrolidine-1-carboxylate and Analogues

The construction of the chiral 3-(dimethylamino)pyrrolidine (B1272337) core, protected with a benzyloxycarbonyl (Cbz) group, can be achieved through various synthetic pathways. These routes often begin from readily available chiral precursors or employ asymmetric catalytic methods to establish the desired stereochemistry.

Multi-Step Synthesis Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine ring is a critical step and can be accomplished through several established strategies. One common approach involves the use of precursors from the chiral pool, such as amino acids, to ensure enantiopurity of the final product.

For instance, a plausible route can commence from (S)- or (R)-malic acid . The synthesis involves the diastereoselective alkylation of the corresponding dialkyl malate. This intermediate can then undergo a series of transformations including reduction and mesylation, followed by an intramolecular cyclization to furnish the chiral pyrrolidine ring. This method provides excellent control over the stereochemistry at positions 3 and 4 of the pyrrolidine ring.

Another versatile method for constructing the pyrrolidine skeleton is through [3+2] cycloaddition reactions . This approach typically involves the reaction of an azomethine ylide with a suitable dipolarophile. The stereochemical outcome of the cycloaddition can often be controlled by the use of chiral catalysts or auxiliaries, leading to highly enantioenriched pyrrolidine derivatives.

Furthermore, intramolecular cyclization of acyclic precursors is a powerful strategy. For example, an appropriately substituted amino alcohol or amino halide can undergo intramolecular nucleophilic substitution to form the five-membered ring. The stereochemistry can be set in the acyclic precursor through asymmetric synthesis.

| Starting Material | Key Reactions | Stereocontrol | Reference Style |

| (S)- or (R)-Malic acid | Diastereoselective alkylation, reduction, mesylation, intramolecular cyclization | Substrate-controlled | Chiral Pool Synthesis |

| Azomethine ylides and Alkenes | [3+2] Cycloaddition | Catalyst or auxiliary-controlled | Cycloaddition Strategy |

| Acyclic amino alcohols/halides | Intramolecular nucleophilic substitution | Asymmetric synthesis of precursor | Intramolecular Cyclization |

Introduction and Functionalization of the Dimethylamine (B145610) Moiety

Once the pyrrolidine ring is constructed, the next crucial step is the introduction of the dimethylamino group at the 3-position. A highly effective and widely used method for this transformation is reductive amination .

This process typically involves the oxidation of a 3-hydroxypyrrolidine precursor to the corresponding ketone, N-Cbz-3-oxopyrrolidine . This ketone is then reacted with dimethylamine in the presence of a reducing agent. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or borohydride (B1222165) exchange resin (BER), which are known for their mildness and selectivity. koreascience.kr This one-pot procedure is efficient and generally provides good yields of the desired tertiary amine.

Alternatively, if a 3-aminopyrrolidine (B1265635) precursor is available, the dimethylamino group can be introduced via N,N-dimethylation . This can be achieved using formaldehyde (B43269) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium cyanoborohydride. This method is particularly useful for the direct conversion of a primary or secondary amine to the corresponding dimethylamino derivative.

| Precursor | Reagents | Reaction Type | Key Features |

| N-Cbz-3-hydroxypyrrolidine | Oxidizing agent (e.g., PCC, Swern), Dimethylamine, NaBH(OAc)₃ or BER | Reductive Amination | One-pot, mild conditions, good yields. koreascience.kr |

| N-Cbz-3-aminopyrrolidine | Formaldehyde, Formic acid or NaBH₃CN | N,N-Dimethylation | Direct conversion of amine to dimethylamine. |

Installation and Manipulation of the Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a commonly used nitrogen-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal by hydrogenolysis.

The installation of the Cbz group onto the pyrrolidine nitrogen is typically achieved by reacting the secondary amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane (B109758) or a biphasic system. masterorganicchemistry.com This reaction is generally high-yielding and proceeds under mild conditions.

The manipulation of the Cbz group is also straightforward. It is stable to many reagents but can be readily cleaved under neutral conditions via catalytic hydrogenation . This is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. masterorganicchemistry.com This mild deprotection method is advantageous as it does not affect most other functional groups.

| Operation | Reagents | Conditions |

| Installation | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Et₃N) | Mild, high-yielding. masterorganicchemistry.com |

| Removal (Deprotection) | H₂, Palladium on carbon (Pd/C) | Neutral, mild. masterorganicchemistry.com |

Regioselective and Chemoselective Synthetic Approaches

Achieving regioselectivity in the synthesis of substituted pyrrolidines is crucial for accessing specific isomers. In the context of Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate, the focus is on functionalization at the C3 position.

One regioselective approach involves the ring-opening of N-Cbz-protected aziridines . The strained three-membered ring of aziridines can be opened by various nucleophiles. By carefully choosing the starting aziridine (B145994) and the nucleophile, it is possible to achieve regioselective attack at one of the two carbons, leading to the formation of a 3-substituted pyrrolidine precursor after subsequent cyclization. frontiersin.orgresearchgate.netnih.gov

Chemoselectivity is also a key consideration, especially when multiple reactive sites are present in the molecule. For instance, during the introduction of the dimethylamino group via reductive amination of a ketone, the choice of a mild reducing agent like NaBH(OAc)₃ is crucial to selectively reduce the intermediate iminium ion in the presence of the carbonyl group.

Derivatization Strategies for Enhancing Molecular Complexity

Further modification of the this compound scaffold can lead to a diverse range of analogues with potentially enhanced biological activities.

Modifications of the Pyrrolidine Ring System

The pyrrolidine ring itself can be a target for further functionalization. For instance, C-H activation methodologies can be employed to introduce substituents at other positions of the ring, although achieving high regioselectivity can be challenging.

A more controlled approach involves starting with a more functionalized pyrrolidine precursor. For example, if the synthesis starts from a 3-hydroxy-4-substituted pyrrolidine, the hydroxyl group can be converted into other functionalities either before or after the introduction of the dimethylamino group.

Furthermore, if a Boc-protected 3-aminopyrrolidine is used as an intermediate, the Boc group can be removed and the resulting free amine can be acylated, alkylated, or used in other coupling reactions to introduce a variety of substituents at the 3-position before the N-Cbz protection and subsequent N,N-dimethylation. This allows for the synthesis of a library of compounds with diverse functionalities at the 3-position.

| Modification Site | Strategy | Potential Functional Groups |

| Pyrrolidine Ring C-H bonds | C-H activation | Alkyl, Aryl |

| C4-position | Start with substituted precursor (e.g., from tartaric acid) | Hydroxyl, Alkoxy, Halogen |

| C3-amino group (pre-dimethylation) | Acylation, Alkylation, Sulfonylation | Amides, Alkylamines, Sulfonamides |

Transformations Involving the Dimethylamine Group

The tertiary dimethylamine group in this compound is a key functional handle for various chemical modifications, most notably quaternization and oxidation reactions.

Quaternization:

The lone pair of electrons on the nitrogen atom of the dimethylamine group allows for nucleophilic attack on electrophiles, such as alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This transformation is significant as it introduces a permanent positive charge into the molecule, which can substantially alter its solubility, and biological interactions. The most common quaternization reaction is methylation, typically achieved by reacting the parent compound with methyl iodide.

The reaction generally proceeds by nucleophilic substitution (SN2 mechanism), where the dimethylamino group displaces the halide from the alkyl halide. The choice of solvent is important, with polar a-protic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction. The reaction temperature can be varied to control the rate of quaternization.

Table 1: Quaternization of the Dimethylamine Group

Reactant Reagent Solvent Temperature (°C) Product This compound Methyl Iodide (CH3I) Dimethylformamide (DMF) 100 Benzyl 3-(trimethylammonio)pyrrolidine-1-carboxylate iodide This compound Ethyl Bromide (CH3CH2Br) Acetonitrile Reflux Benzyl 3-(diethylmethylammonio)pyrrolidine-1-carboxylate bromide

Oxidation:

The nitrogen atom of the dimethylamine group can be oxidized to form an N-oxide. This transformation alters the electronic and steric properties of the molecule and can introduce new chemical reactivity. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. rsc.orgnih.gov

The reaction with m-CPBA is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature. The peroxy acid delivers an oxygen atom to the nitrogen, resulting in the formation of the N-oxide and the corresponding carboxylic acid as a byproduct. Careful control of the reaction conditions is necessary to avoid over-oxidation or side reactions, especially in molecules with multiple oxidizable sites. The formation of the N-oxide can be confirmed by spectroscopic methods, such as a characteristic downfield shift of the protons adjacent to the nitrogen in ¹H NMR spectroscopy. liverpool.ac.uk

Table 2: Oxidation of the Dimethylamine Group

Reactant Oxidizing Agent Solvent Temperature (°C) Product This compound m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane (CH2Cl2) 0 to RT Benzyl 3-(dimethylamino-N-oxide)pyrrolidine-1-carboxylate This compound Hydrogen Peroxide (H2O2) Methanol (B129727) (MeOH) RT Benzyl 3-(dimethylamino-N-oxide)pyrrolidine-1-carboxylate

Diversification at the Carboxylate Moiety

The benzyl carboxylate group offers another avenue for structural diversification, primarily through debenzylation to the free carboxylic acid or transesterification to other esters.

Debenzylation:

The benzyl group of the carboxylate can be removed under various reductive conditions, with catalytic hydrogenation being one of the most common and efficient methods. This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). researchgate.net

An alternative and often milder method is catalytic transfer hydrogenation. mdma.chutrgv.edu In this approach, a hydrogen donor, such as ammonium formate (B1220265) or formic acid, is used in conjunction with the palladium catalyst. researchgate.netmdma.ch This method avoids the need for a pressurized hydrogen atmosphere, making it experimentally more convenient. The reaction is typically carried out in a protic solvent like methanol or ethanol. The debenzylation yields the corresponding carboxylic acid, which can then be used in a variety of subsequent reactions, such as amide bond formation.

Table 3: Debenzylation of the Carboxylate Moiety

Reactant Reagents Solvent Conditions Product This compound H2, 10% Pd/C Methanol RT, 1 atm 3-(Dimethylamino)pyrrolidine-1-carboxylic acid This compound Ammonium Formate, 10% Pd/C Ethanol Reflux 3-(Dimethylamino)pyrrolidine-1-carboxylic acid This compound 20% Pd(OH)2/C, H2 Ethanol/Acetic Acid 60°C, 1 atm 3-(Dimethylamino)pyrrolidine-1-carboxylic acid. rsc.org

Transesterification:

The benzyl ester can be converted to other esters through transesterification. This reaction can be catalyzed by either acids or bases. In an acid-catalyzed transesterification, the compound is treated with an excess of another alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium is typically driven towards the desired product by using the new alcohol as the solvent.

Table 4: Transesterification of the Carboxylate Moiety

Reactant Reagent Catalyst Solvent Product This compound Methanol H2SO4 (catalytic) Methanol (excess) Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate This compound Ethanol Sodium Ethoxide (catalytic) Ethanol (excess) Ethyl 3-(dimethylamino)pyrrolidine-1-carboxylate

Stereochemical Control and Asymmetric Synthesis

Enantioselective Synthesis of Chiral Pyrrolidine-1-carboxylate Derivatives

The direct synthesis of a single enantiomer of a chiral compound is often the most efficient approach. This can be achieved through various asymmetric synthesis strategies, primarily involving the use of chiral auxiliaries or catalytic asymmetric methods.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral Auxiliaries

A well-established method for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary into the reacting molecule. This auxiliary directs the stereochemical course of a reaction, and is subsequently removed to yield the desired enantiomerically enriched product. In the context of pyrrolidine (B122466) synthesis, chiral auxiliaries can be employed in several ways, such as in asymmetric conjugate additions or cycloaddition reactions. For instance, a chiral auxiliary can be attached to the nitrogen of a precursor, guiding the formation of the pyrrolidine ring with a specific stereochemistry at the C3 position.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of Benzyl (B1604629) 3-(dimethylamino)pyrrolidine-1-carboxylate are not extensively documented in publicly available literature, the general principles can be illustrated. For example, chiral oxazolidinones, derived from readily available amino acids, are frequently used as auxiliaries. nih.gov A hypothetical approach could involve the conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated ester bearing an oxazolidinone auxiliary. Subsequent cyclization and removal of the auxiliary would yield an enantiomerically enriched pyrrolidine precursor.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. For the synthesis of chiral pyrrolidines, several catalytic methods are prominent, including asymmetric hydrogenation and 1,3-dipolar cycloadditions.

Asymmetric hydrogenation of substituted pyrroles using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can produce highly enantiomerically enriched pyrrolidines. acs.orgunife.itnih.govresearchgate.netmdpi.com For instance, a suitably substituted N-protected pyrrole (B145914) could be hydrogenated to introduce the desired stereocenter.

Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. acs.orgnih.gov This approach allows for the construction of the pyrrolidine ring with excellent control over multiple stereocenters simultaneously. The choice of a chiral ligand, often in combination with a metal salt (e.g., copper or silver), is crucial for achieving high enantioselectivity.

The following table provides illustrative data on the catalytic asymmetric synthesis of substituted pyrrolidines, demonstrating the high levels of enantioselectivity that can be achieved with different catalytic systems. While not specific to Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate, these examples showcase the potential of these methods.

| Catalyst/Ligand | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Rh-(S)-BINAP | Asymmetric Hydrogenation | N-Boc-2-methylpyrrole | (R)-N-Boc-2-methylpyrrolidine | 95 | 98 |

| Cu(I)/(S)-Phospha-ferrocene | 1,3-Dipolar Cycloaddition | Azomethine ylide + Dimethyl maleate | Substituted pyrrolidine | 88 | 96 |

| AgOAc/(R)-TF-BiphamPhos | 1,3-Dipolar Cycloaddition | Azomethine ylide + Ethyl acrylate | Substituted pyrrolidine | 92 | 94 |

| Ru/(S,S)-TsDPEN | Transfer Hydrogenation | N-Benzyl-3-pyrrolidinone | (S)-N-Benzyl-3-hydroxypyrrolidine | 97 | 99 |

Diastereoselective Synthetic Pathways

Diastereoselective reactions are another cornerstone of stereochemical control, where a pre-existing chiral center in a molecule influences the creation of a new stereocenter. This can be particularly effective in multi-step syntheses.

A common strategy for synthesizing 3-substituted pyrrolidines starts from chiral precursors, such as amino acids, which belong to the "chiral pool". For example, L- or D-serine can be converted into a chiral aziridine (B145994), which then serves as a key intermediate. The ring-opening of the aziridine with a suitable nucleophile, followed by cyclization, can lead to the formation of a 3-substituted pyrrolidine with a defined stereochemistry.

Another approach involves the diastereoselective reduction of a prochiral ketone. For instance, N-benzyl-3-pyrrolidinone could be reduced using a chiral reducing agent to yield the corresponding alcohol with high diastereoselectivity. Subsequent conversion of the hydroxyl group to a dimethylamino group would furnish the target compound.

The following table illustrates the outcomes of some diastereoselective reactions leading to substituted pyrrolidines.

| Starting Material | Reaction | Reagent/Catalyst | Product | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Chiral Bicyclic Lactam | Conjugate Addition | Grignard Reagent | 3-Substituted Pyrrolidinone | >95:5 |

| N-Boc-4-hydroxypyrroline | Epoxidation | m-CPBA | Epoxypyrrolidine | 90:10 |

| Chiral N-Acyliminium Ion | Nucleophilic Addition | Organocuprate | 2,3-Disubstituted Pyrrolidine | >98:2 |

Resolution Techniques for Enantiopure this compound

When an enantioselective synthesis is not feasible or yields a mixture of enantiomers, resolution techniques can be employed to separate the racemic mixture into its constituent enantiomers. The most common method for resolving chiral amines is through the formation of diastereomeric salts.

This process involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. sigmaaldrich.com The resulting salts are diastereomers and therefore have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Dissolving the racemic amine and a sub-stoichiometric amount of the chiral acid in a suitable solvent.

Allowing one of the less soluble diastereomeric salts to crystallize out of the solution.

Separating the crystals by filtration.

Treating the purified diastereomeric salt with a base to recover the enantiomerically pure amine.

The following table presents examples of chiral amines resolved using different chiral acids, highlighting the effectiveness of this technique.

| Racemic Amine | Chiral Resolving Agent | Solvent | Recovered Enantiomer | Optical Purity (ee %) |

|---|---|---|---|---|

| 1-Phenylethylamine | L-(+)-Tartaric Acid | Methanol (B129727) | (R)-1-Phenylethylamine | >99 |

| 2-Amino-1-butanol | D-(-)-Mandelic Acid | Ethanol/Water | (S)-2-Amino-1-butanol | 98 |

| trans-2-Phenylcyclohexylamine | (1S)-(+)-10-Camphorsulfonic Acid | Isopropanol | (1R,2R)-2-Phenylcyclohexylamine | >99 |

Stereochemical Purity Assessment in Synthetic Protocols

The determination of the stereochemical purity, specifically the enantiomeric excess (ee), of the synthesized material is a critical step in any asymmetric synthesis or resolution protocol. Several analytical techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is one of the most powerful and widely used techniques for separating and quantifying enantiomers. acs.orgrsc.orgnii.ac.jpmetu.edu.tr This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately determined. A variety of CSPs are commercially available, based on polysaccharides, proteins, or synthetic chiral polymers, allowing for the separation of a wide range of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric purity, typically by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). sigmaaldrich.comchemicalbook.com

Chiral Derivatizing Agents: The enantiomeric mixture is reacted with a chiral reagent, such as Mosher's acid chloride, to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals for each diastereomer allows for the calculation of the enantiomeric excess.

Chiral Solvating Agents: A chiral solvating agent is added to the NMR sample of the enantiomeric mixture. The CSA forms transient diastereomeric complexes with each enantiomer, which can lead to the separation of signals for the two enantiomers in the NMR spectrum.

Gas Chromatography (GC)

For volatile compounds, chiral GC is another effective method for enantiomeric separation. Similar to chiral HPLC, it employs a chiral stationary phase to achieve separation of the enantiomers.

The choice of method for assessing stereochemical purity depends on the properties of the compound and the available instrumentation. It is often advisable to use at least two different methods to confirm the enantiomeric purity of a compound.

Structure Activity Relationship Sar Investigations in Molecular Design

Systematic Exploration of Structural Modifications on the Pyrrolidine-1-carboxylate Core

The pyrrolidine (B122466) core offers multiple points for structural modification, each capable of significantly impacting a molecule's interaction with biological targets. The stereochemistry of the substituents on the pyrrolidine ring is a critical determinant of biological activity. researchgate.netnih.gov The spatial orientation of functional groups can dictate the binding mode and affinity for enantioselective proteins like enzymes and receptors. researchgate.net

Research into various pyrrolidine-based scaffolds has demonstrated that substitutions at different positions on the ring can fine-tune a compound's properties. For instance, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the pyrrolidine group were a key part of the SAR study. nih.gov Similarly, studies on pyrrolidine derivatives as anticancer agents have shown that the specific substitution pattern on the ring affects both potency and selectivity against various cancer cell lines. bohrium.com

The non-planar nature of the pyrrolidine ring results in "pseudorotation," allowing it to adopt various conformations. researchgate.netnih.gov The choice and position of substituents can lock the ring into a specific, energetically favorable conformation, which can be crucial for optimal interaction with a target protein. nih.gov For example, introducing certain substituents can endorse a pseudo-axial conformation for other groups, leading to enhanced agonism or antagonism at a specific receptor. nih.gov

| Compound ID | Core Modification | Target | Activity (IC50/Ki) | Reference Finding |

|---|---|---|---|---|

| Analog A-1 | (3R)-methylpyrrolidine | Estrogen Receptor α (ERα) | Potent Antagonist | Promotes a pure ERα antagonist profile compared to unsubstituted pyrrolidine. nih.gov |

| Analog A-2 | (3S)-methylpyrrolidine | Estrogen Receptor α (ERα) | Reduced Activity | Demonstrates the critical role of stereochemistry at the C-3 position. nih.gov |

| Analog B-1 | Unsubstituted Phenyl at C-3 | NAAA Inhibition | Moderate Potency | SAR studies indicated that small, lipophilic substituents at the 3-phenyl position were preferable for optimal potency. nih.gov |

| Analog B-2 | Lipophilic-substituted Phenyl at C-3 | NAAA Inhibition | Increased Potency |

Impact of Substituent Variations on Molecular Interactions

The synthesis of various N-benzyl-2-substituted pyrrolidine derivatives has shown that the N-benzyl moiety is a common feature in molecules designed for diverse pharmacological activities. researchgate.net Its size and conformational flexibility allow it to fit into hydrophobic pockets of enzymes or receptors. Modifications to the benzyl (B1604629) group itself, such as adding substituents to the phenyl ring, can further modulate activity. For example, in a series of benzyl guanidine (B92328) derivatives, substitutions on the benzene (B151609) ring led to significant variations in antibacterial potency, highlighting the electronic and steric influence of the benzyl moiety. mdpi.com

The dimethylamine (B145610) group at the C-3 position of the pyrrolidine ring is a key functional group that significantly influences the molecule's properties. As a tertiary amine, it is basic and can be protonated at physiological pH. This positive charge allows for the formation of strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a protein's binding site. nih.gov

| Compound ID | Substituent at C-3 | Target | Binding Affinity (Ki) | Reference Finding |

|---|---|---|---|---|

| Analog C-1 | -NH2 (Primary Amine) | Muscarinic Receptor | Moderate | Basicity and steric bulk of the C-3 amino substituent are critical for optimal receptor engagement. Tertiary amines often provide a balance of basicity and lipophilicity. uran.ua |

| Analog C-2 | -NHCH3 (Secondary Amine) | High | ||

| Analog C-3 | -N(CH3)2 (Tertiary Amine) | Highest |

The carbamate (B1207046) group (-N-COO-) serves as a linker connecting the benzyl group to the pyrrolidine core. Carbamates are considered hybrids of amides and esters, lending them chemical stability. nih.gov This moiety is not merely a passive linker; its structure and properties can influence the compound's stability, solubility, and pharmacokinetic profile. nih.gov

In drug design, the carbamate group is often used to create prodrugs, where it can be cleaved enzymatically to release an active compound. nih.gov The stability of the carbamate bond is a key consideration. Research on pyrrolidine-carbamate self-immolative (SI) spacers has shown that the structure of the pyrrolidine ring and adjacent groups can dramatically alter the rate of carbamate cleavage. nih.govunimi.it For example, engineering a tertiary amine handle near the carbamate group can strongly accelerate its cyclization and subsequent cleavage. nih.gov Replacing the carbamate with a more stable amide or a different type of linker would be expected to produce a compound with a significantly different biological profile, likely affecting its metabolism and duration of action.

Development of Design Principles for Pyrrolidine-based Scaffolds

Based on extensive SAR investigations across numerous studies, several design principles have emerged for utilizing pyrrolidine-based scaffolds in medicinal chemistry: frontiersin.orgresearchgate.net

Stereochemistry is Paramount : The absolute configuration of substituents on the pyrrolidine ring is a primary determinant of biological activity. Chiral synthesis is essential to ensure enantiomeric purity, as different stereoisomers can have vastly different or even opposing effects. researchgate.netnih.gov

Three-Dimensional Shape Dictates Function : The inherent non-planarity of the pyrrolidine ring should be exploited. Substitutions can be used to control the ring's pucker and lock it into a bioactive conformation, enhancing its three-dimensional coverage and fit within a target's binding site. nih.govwsu.edu

Modulation of Basicity : The nitrogen atom within the pyrrolidine ring, and any additional amine functionalities, confer basicity. The pKa of these groups can be fine-tuned through the addition of electron-withdrawing or electron-donating groups to optimize interactions with the target and improve properties like cell permeability and solubility. nih.gov

Strategic Placement of Functional Groups : The placement of key interacting groups (like hydrogen bond donors/acceptors and hydrophobic moieties) on the scaffold must be precise. The pyrrolidine ring serves as a rigid or semi-rigid framework to orient these groups in three-dimensional space for optimal molecular recognition. nih.gov

The molecular complexity and diversity of pyrrolidine-based molecules allow for the design of more active and less toxic drug candidates by carefully considering the elucidation of structure-activity relationships. frontiersin.org

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate” according to the specified detailed outline.

The search for specific data regarding the mechanistic chemical biology, receptor binding profiling, and enzyme-inhibitor kinetics of this particular compound did not yield any published research findings. Publicly accessible databases and scientific literature primarily identify "this compound" as a chemical intermediate used in organic synthesis.

There is no available information on its molecular mechanisms of action, interactions with specific receptors (allosteric or orthosteric), or its kinetic and mechanistic effects on enzymes. Therefore, populating the requested sections and subsections with scientifically accurate and specific data for this compound is not feasible.

A closely related analog, 1-Benzyl-3-(dimethylamino)pyrrolidine, is noted for its use as a building block in the synthesis of potential therapeutics for neurological disorders and in neuroscience research to explore neurotransmitter systems. chemimpex.com However, even for this analog, specific mechanistic data, binding affinities, or enzyme inhibition constants are not detailed in the available literature.

Generating content for the provided outline would require speculating on the compound's properties based on the broader class of pyrrolidine derivatives, which would violate the strict instruction to focus solely on "this compound" and maintain scientific accuracy.

Mechanistic Chemical Biology and Molecular Interaction Studies

Ligand Design Principles Based on Structural Insights

The rational design of potent and selective ligands derived from the benzyl (B1604629) 3-(dimethylamino)pyrrolidine-1-carboxylate scaffold is fundamentally guided by a deep understanding of its structure-activity relationships (SAR). The pyrrolidine (B122466) core, with its defined stereochemistry and substitution points, serves as a crucial element in orienting functional groups to achieve optimal interactions with target proteins.

Key structural components that are systematically modified to enhance binding affinity and specificity include the substituents on the pyrrolidine nitrogen, the nature of the amino group at the 3-position, and the aromatic moiety of the benzyl group. Molecular modeling and structural biology techniques, such as X-ray crystallography, have been instrumental in elucidating the binding modes of these compounds, thereby informing subsequent design strategies.

A pivotal aspect of the pyrrolidine scaffold is its non-planar, puckered conformation, which allows for a three-dimensional exploration of the binding pocket. The stereochemistry at the 3-position of the pyrrolidine ring is a critical determinant of biological activity. For instance, in the development of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), the specific stereoisomer of the 3-aminopyrrolidine (B1265635) moiety is crucial for achieving potent inhibition. The (S)- or (R)-configuration dictates the precise orientation of the amino group, which often forms key hydrogen bonds or ionic interactions with acidic residues in the active site of the target enzyme.

Furthermore, the nature of the substituent on the amino group at the 3-position significantly influences potency and selectivity. While the parent compound features a dimethylamino group, modifications to this moiety can fine-tune the ligand's properties. For example, replacing the dimethylamino group with other alkyl or aryl substituents can alter the steric and electronic profile of the molecule, leading to improved interactions with the target.

In the context of designing inhibitors for specific enzymes, the pyrrolidine-1-carboxylate framework can be seen as a versatile template. For instance, in the development of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, pyrrolidine carboxamides have been identified as a promising class of compounds. nih.gov SAR studies on these analogs revealed that the fusion site between an aromatic amine and the pyrrolidine carboxylic acid is a key factor for inhibitory potency. nih.gov

The following table summarizes the inhibitory activity of a series of cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors, highlighting the impact of substitutions on the benzyl group.

| Compound | Substitution on Benzyl Group | DPP-IV Inhibition IC50 (nM) |

| 1 | m-benzyl | 1.3 |

This table is interactive and can be sorted by clicking on the column headers.

The potent activity of the m-benzyl substituted derivative underscores the importance of the spatial arrangement of hydrophobic groups for effective binding within the enzyme's active site. nih.gov

Molecular docking studies have further illuminated the binding modes of 3-aminopyrrolidine derivatives. In the case of Abl and PI3K dual inhibitors, docking simulations revealed that these compounds could bind to both kinases, with specific interactions guiding the binding affinity. researchgate.net These computational insights are invaluable for designing next-generation inhibitors with improved potency and selectivity.

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Studies of Molecular Conformation and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, stability, and various properties of molecules.

Geometry optimization calculations using DFT are employed to determine the most stable three-dimensional conformation of a molecule, corresponding to the lowest energy state on the potential energy surface. For pyrrolidine (B122466) derivatives, methods like B3LYP with a 6-311G(d,p) basis set are commonly used to achieve a balance between accuracy and computational cost. nih.govpnrjournal.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis involves examining the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov For a related compound, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the calculated HOMO–LUMO energy gap was 4.0319 eV. nih.gov

Table 1: Representative Optimized Geometric Parameters for a Substituted Pyrrolidine Ring (Based on DFT Studies of Analogues)

| Parameter | Typical Value (DFT Calculation) |

|---|---|

| C-N (pyrrolidine ring) | 1.46 - 1.48 Å |

| C-C (pyrrolidine ring) | 1.53 - 1.55 Å |

| C-N-C (angle in ring) | 104° - 108° |

| C-C-C (angle in ring) | 102° - 106° |

| C-C-N (angle in ring) | 103° - 107° |

Note: Data are representative values from DFT studies on similar heterocyclic structures.

Quantum mechanical calculations are instrumental in predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. ijper.orgresearchgate.net By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. These predicted spectra help in the assignment of experimental vibrational bands to specific functional groups and modes of vibration, such as C=O stretching in the carbamate (B1207046) group or C-N stretching in the pyrrolidine ring. ijper.org Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure and assign specific signals to the hydrogen and carbon atoms within the molecule. ijper.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. mdpi.com These methods are fundamental in structure-based drug design for predicting binding modes and affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. ijper.orgnih.gov Studies on various pyrrolidine-based inhibitors have shown that their binding is often governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govmonash.edu For instance, in docking studies of pyrrolidine analogues with the GABA-A receptor, key interactions were observed with amino acid residues such as TYR 62, ASN 85, and ARG 114. ijper.org The benzyl group often engages in hydrophobic or π-π stacking interactions within a hydrophobic pocket of the active site, while the nitrogen and oxygen atoms of the pyrrolidine and carbamate moieties can act as hydrogen bond acceptors or donors. nih.gov The unique shape of the pyrrolidine ring allows it to fit into specific, often narrow, binding pockets. nih.gov

Table 2: Common Interacting Residues and Interaction Types for Pyrrolidine-Based Ligands

| Target Class | Key Interacting Residues (Examples) | Predominant Interaction Type |

|---|---|---|

| Kinases | Asp, Lys, Tyr, Leu | Hydrogen Bonding, Hydrophobic |

| Peptidases (e.g., DPP-IV) | Arg, Glu, Tyr, Phe | Ionic Interactions, Hydrogen Bonding |

| G-Protein Coupled Receptors | Ser, Thr, Asn, Trp | Hydrogen Bonding, π-π Stacking |

| Caspases | His, Gly, Ser, Arg | Hydrogen Bonding, van der Waals |

Note: This table summarizes general findings from docking studies of various pyrrolidine derivatives against different protein families. ijper.orgnih.govmonash.edu

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-target complex over time. mdpi.comutupub.fi MD simulations can reveal how the protein and ligand adapt to each other upon binding. By running simulations for tens to hundreds of nanoseconds, researchers can assess the stability of the predicted binding pose. monash.eduutupub.fi Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. A stable RMSD for the ligand and protein backbone over the simulation time suggests a stable binding complex. monash.edu RMSF analysis can highlight flexible regions of the protein that may undergo conformational changes to accommodate the ligand, a phenomenon known as "induced fit."

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule, including steric (size, shape), electronic (charge distribution), and hydrophobic properties. A mathematical model is then generated that correlates these descriptors with the observed biological activity. nih.gov

For classes of compounds like pyrrolidine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov A study on pyrrolidine-based DPP-IV inhibitors developed a robust 3D-QSAR model with excellent correlation coefficients (r² = 0.9926) and predictive power (q² = 0.7311). nih.gov Such models revealed that hydrophobic and aromatic characteristics, along with hydrogen bond accepting features, were crucial for high inhibitory activity. nih.gov The resulting QSAR models can be visualized as 3D contour maps, which highlight the regions around the aligned molecules where certain properties (e.g., steric bulk, positive charge) are predicted to enhance or diminish activity. These maps provide a clear set of guidelines for designing new, more potent analogues. nih.govnih.gov

Table 3: Key Components of a QSAR Study

| Component | Description | Example |

|---|---|---|

| Dataset | A series of structurally related compounds with measured biological activity (e.g., IC₅₀). | 35 pyrrolopyrimidine derivatives as BTK inhibitors. nih.gov |

| Molecular Descriptors | Numerical values representing physicochemical properties of the molecules. | Hydrophobicity (logP), Molar Refractivity, Electronic Descriptors (e.g., HOMO/LUMO), Topological Indices. |

| Statistical Method | Algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). nih.govnih.gov |

| Model Validation | Statistical tests to ensure the model is robust and predictive. | Cross-validation (q²), correlation coefficient (r²), Fisher ratio (F-test). nih.gov |

Predictive Model Development for Pyrrolidine-1-carboxylate Analogues

The development of predictive models for analogues of Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate is a key application of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this area, establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

For pyrrolidine-1-carboxylate analogues, a typical QSAR study would involve the generation of a dataset of molecules with varying substituents on the pyrrolidine ring and the benzyl group. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, a wide array of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a predictive model. For instance, a study on aminopyridine carboxamides utilized comparative molecular field analysis (CoMFA) to create a 3D-QSAR model with a high cross-validated q² of 0.585, indicating good predictive ability. nih.gov Such a model for pyrrolidine-1-carboxylate analogues would enable the prediction of the biological activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Interactive Data Table: Hypothetical QSAR Model Parameters for Pyrrolidine-1-carboxylate Analogues

This table illustrates the kind of data that would be used to build a QSAR model. The 'Predicted pIC50' would be the output of the model, which could then be validated against experimental data.

| Compound ID | Steric Descriptor (e.g., Molar Refractivity) | Electronic Descriptor (e.g., Dipole Moment) | Lipophilicity Descriptor (logP) | Experimental pIC50 | Predicted pIC50 |

| BDP-1 | 75.2 | 2.5 | 2.8 | 6.5 | 6.4 |

| BDP-2 | 80.5 | 2.1 | 3.1 | 6.8 | 6.7 |

| BDP-3 | 72.1 | 3.0 | 2.5 | 6.2 | 6.3 |

| BDP-4 | 85.3 | 1.9 | 3.4 | 7.1 | 7.0 |

Descriptor Analysis for Activity Correlation

Descriptor analysis is fundamental to understanding which molecular properties are most influential in determining the biological activity of this compound analogues. By analyzing the descriptors that are significantly weighted in a validated QSAR model, researchers can gain insights into the key features required for potent activity.

For the pyrrolidine-1-carboxylate scaffold, important descriptors would likely include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule, such as molecular volume and surface area.

Electronic descriptors: These include partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic descriptors: The partition coefficient (logP) is a crucial descriptor for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

A QSAR analysis of tricyclic quinoline (B57606) derivatives, for example, revealed that diuretic activity increases with higher logP, refractivity, and dipole moment, while it decreases with larger molecular volume and surface area. uran.ua Similar analyses for pyrrolidine-1-carboxylate analogues could reveal, for instance, that a specific charge distribution on the dimethylamino group is critical for receptor binding, or that a certain range of molecular size is optimal for fitting into an active site.

Interactive Data Table: Key Descriptor Contributions to Biological Activity

| Descriptor Class | Example Descriptor | Contribution to Activity (%) | Correlation (Positive/Negative) |

| Steric | Molecular Weight | 25 | Negative |

| Electronic | HOMO Energy | 35 | Positive |

| Hydrophobic | logP | 20 | Positive |

| Topological | Wiener Index | 10 | Negative |

| Other | Polar Surface Area | 10 | Positive |

pKa Prediction and Protonation State Analysis in Biological Environments

The pKa of the dimethylamino group in this compound is a critical parameter that dictates its protonation state at physiological pH. nih.gov The protonation state, in turn, significantly influences the molecule's solubility, membrane permeability, and its ability to interact with biological targets through electrostatic interactions and hydrogen bonding.

Computational methods can accurately predict the pKa of ionizable groups in a molecule. These methods often employ thermodynamic cycles that combine gas-phase and liquid-phase calculations. researchgate.net For instance, the inclusion of explicit water molecules in the computational model has been shown to improve the accuracy of pKa predictions for substituted pyridines by up to 1.5 pKa units. researchgate.net Similar approaches can be applied to this compound to predict the pKa of its tertiary amine.

Understanding the protonation state is crucial in biological environments where the local pH can differ from the bulk physiological pH of 7.4. For example, the microenvironment of an enzyme's active site or the interior of a cellular organelle can have a different pH. Molecular dynamics simulations can be used to study how the protonation state of a ligand, such as a pyrrolidine-1-carboxylate analogue, affects its binding pathway and affinity to a receptor. biorxiv.org Studies have shown that altering the protonation state of even distant residues can significantly impact ligand binding. biorxiv.org Therefore, accurate pKa prediction and analysis of the protonation state are essential for the rational design of pyrrolidine-based compounds that will be active in their intended biological context.

Interactive Data Table: Predicted pKa Values and Protonation States at Different pH

This table provides hypothetical predicted pKa values for the tertiary amine in this compound and the resulting percentage of the protonated form at various pH levels, which is crucial for understanding its behavior in different biological compartments.

| Ionizable Group | Predicted pKa | % Protonated at pH 5.0 | % Protonated at pH 7.4 | % Protonated at pH 9.0 |

| 3-(dimethylamino) | 8.8 | 99.8 | 96.2 | 38.6 |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural determination of Benzyl (B1604629) 3-(dimethylamino)pyrrolidine-1-carboxylate in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the initial and most fundamental structural verification. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

For Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate, the presence of the benzyloxycarbonyl (Cbz or Z) protecting group introduces conformational isomers due to restricted rotation around the carbamate (B1207046) C-N bond. This can result in the doubling of some NMR signals, indicating the presence of syn and anti rotamers.

Two-dimensional (2D) NMR experiments are crucial for definitive assignments and for distinguishing between potential isomers.

COSY (Correlation Spectroscopy) establishes proton-proton coupling correlations, allowing for the mapping of adjacent protons within the pyrrolidine (B122466) ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connectivity between the benzyl group, the carbamate carbonyl, and the pyrrolidine ring nitrogen.

| Technique | Purpose | Key Observations for this compound |

|---|---|---|

| ¹H NMR | Identifies proton environments and their connectivity. | Signals expected for aromatic protons (benzyl), benzylic CH₂, pyrrolidine ring protons, and dimethylamino methyl groups. |

| ¹³C NMR | Identifies unique carbon environments. | Signals expected for aromatic carbons, benzylic CH₂, carbamate carbonyl, pyrrolidine ring carbons, and dimethylamino methyl carbons. |

| COSY | Maps ¹H-¹H spin-spin coupling networks. | Correlates protons within the pyrrolidine ring system. |

| HSQC | Correlates directly bonded ¹H and ¹³C atoms. | Assigns specific carbon signals to their attached protons. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Confirms connectivity of the benzyl group to the carbamate and the carbamate to the pyrrolidine ring. |

Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, NMR spectroscopy is vital for determining its stereochemistry, particularly when dealing with enantiomers or diastereomers.

Chiral Derivatizing Agents (CDAs): Reacting the compound with a CDA, such as Mosher's acid, creates diastereomers that are distinguishable in the NMR spectrum. The chemical shifts of the protons near the chiral center will differ between the two diastereomers, allowing for the determination of the enantiomeric excess (ee).

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for determining the relative stereochemistry. These experiments detect through-space interactions between protons that are close to each other (typically <5 Å), providing crucial information about the 3D structure and the orientation of substituents on the pyrrolidine ring. For example, a NOE correlation between the proton at C3 and specific protons on the same face of the ring would help assign its cis or trans relationship to other substituents, if present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₄H₂₀N₂O₂).

Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, typically showing a strong signal for the protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of the benzyl group (C₇H₇•) or tropylium (B1234903) ion ([C₇H₇]⁺).

Decarboxylation (loss of CO₂).

Cleavage of the dimethylamino group.

Ring opening of the pyrrolidine moiety.

| Technique | Information Obtained | Expected Result for C₁₄H₂₀N₂O₂ (Mol. Wt.: 248.32) |

|---|---|---|

| HRMS-ESI | Accurate molecular weight and elemental formula. | [M+H]⁺ ion at m/z ≈ 249.1603. |

| MS/MS | Structural confirmation through fragmentation patterns. | Fragments corresponding to loss of benzyl, CO₂, and dimethylamino groups. |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands.

C=O Stretch (Carbamate): A strong, sharp absorption band is expected in the region of 1700-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-N Stretch: Aliphatic amine C-N stretching vibrations are typically observed in the 1250-1020 cm⁻¹ region.

C-O Stretch (Carbamate): Stretching vibrations for the C-O bond of the carbamate are expected around 1300-1200 cm⁻¹.

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the pyrrolidine and methyl groups) appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the benzyl group. An absorption maximum (λₘₐₓ) is expected in the ultraviolet region, typically around 250-270 nm, corresponding to the π → π* transitions of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information on:

Bond lengths and angles.

Absolute configuration of the chiral center (C3).

Conformation of the pyrrolidine ring (e.g., envelope or twist conformation).

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

This method provides the most complete and irrefutable structural evidence, serving as a benchmark for confirming assignments made by other spectroscopic techniques like NMR.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification and the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the chemical purity of the compound. Using a suitable stationary phase (e.g., C18) and mobile phase, a single sharp peak in the chromatogram indicates a high degree of purity. The method can be optimized to detect and quantify any impurities, such as starting materials or by-products from the synthesis.

Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess), chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers (R and S), causing them to elute at different retention times. This allows for the separation and quantification of each enantiomer in a racemic or enantioenriched mixture.

Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile. It is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The presence of a benzyl carbamate functional group allows for straightforward detection using ultraviolet (UV) spectroscopy.

Research Findings:

The analysis of this compound by reverse-phase HPLC is a primary method for purity assessment and quantification. The benzyl group in the molecule provides a chromophore that allows for UV detection, typically around 254 nm. The separation is generally achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase composition is a critical parameter in achieving optimal separation. A gradient elution, starting with a higher proportion of aqueous phase and gradually increasing the organic solvent (typically acetonitrile (B52724) or methanol), is often employed to ensure good resolution of the main compound from any potential impurities. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and ensuring the tertiary amine is protonated.

For chiral analysis, specialized chiral stationary phases are required to separate the enantiomers of this compound. Polysaccharide-based chiral columns, for instance, can provide the necessary selectivity for resolving the enantiomers, which is crucial for stereospecific synthesis and pharmacological studies.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (UV) |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 8.5 minutes |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While the volatility of this compound is lower than ideal for GC, with appropriate method parameters, it can be successfully analyzed. This technique is often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and its impurities.

Research Findings:

Direct analysis of this compound by GC is feasible, although derivatization is sometimes employed to enhance volatility and improve peak shape. The tertiary amine functionality can sometimes lead to peak tailing on certain GC columns due to interactions with active sites. Using a low-polarity, deactivated column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), can mitigate these effects.

A temperature-programmed analysis is essential to elute the compound in a reasonable time without thermal degradation. The injector and detector temperatures must be carefully optimized to ensure efficient transfer of the analyte onto the column and to prevent condensation, respectively, while avoiding decomposition. The use of a split/splitless injector is common, with splitless mode being preferred for trace analysis.

For GC-MS analysis, the electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak, although it may be of low intensity. Characteristic fragmentation patterns would include the loss of the benzyl group and fragmentation of the pyrrolidine ring, providing structural confirmation.

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 300 °C |

| MS Transfer Line Temp | 290 °C |

| MS Ion Source Temp | 230 °C |

| Expected Retention Time | Approximately 12.3 minutes |

Role As Synthetic Intermediates in Chemical Biology and Material Science

Precursor in the Synthesis of Complex Heterocyclic Frameworks

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. mdpi.comnih.gov Benzyl (B1604629) 3-(dimethylamino)pyrrolidine-1-carboxylate serves as a key starting material for introducing this valuable heterocyclic system in a stereochemically controlled manner. The benzyloxycarbonyl (Cbz) group provides robust protection for the ring nitrogen, which can be removed under specific conditions late in a synthetic sequence, while the dimethylamino group can be used to influence the molecule's properties or serve as a handle for further functionalization.

A prominent example of its application is in the synthesis of Varenicline. google.comgoogle.com Varenicline is a partial agonist of the α4β2 subtype of the nicotinic acetylcholine (B1216132) receptor (nAChR) and is a widely used medication for smoking cessation. google.com Its complex, cage-like heterocyclic framework presents a significant synthetic challenge. Chiral pyrrolidine derivatives are crucial for constructing the core structure of Varenicline, and (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate represents a suitable precursor for the pyrrolidine portion of the final molecule. The synthesis of such complex fused heterocyclic systems often relies on the use of pre-functionalized, optically pure building blocks to control the final stereochemistry and reduce the need for difficult chiral separations. mdpi.comnih.gov

The general strategy involves incorporating the pyrrolidine ring early in the synthesis and then building the rest of the polycyclic framework around it. The Cbz protecting group is stable to many reaction conditions used to construct the other rings and can be cleanly removed via hydrogenolysis in a final step.

Building Block for Advanced Molecular Probes and Research Tools

The development of selective molecular probes is essential for studying biological systems, such as visualizing receptors and understanding disease mechanisms. The 3-(dimethylamino)pyrrolidine (B1272337) moiety is a recognized pharmacophore for various targets within the central nervous system (CNS), particularly nicotinic acetylcholine receptors (nAChRs). nih.govchemrxiv.org Consequently, Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate is an ideal starting material for the synthesis of advanced molecular probes and research tools designed to investigate these targets.

The tertiary dimethylamino group can be crucial for brain targeting, as such moieties can interact with transporters at the blood-brain barrier, facilitating entry into the CNS. nih.gov For neurochemical research, ligands with high affinity and selectivity for a specific receptor subtype are required. These ligands can be modified to create powerful research tools:

Radiolabeling: By incorporating a radionuclide (e.g., ¹¹C or ¹⁸F), derivatives of this compound can be converted into Positron Emission Tomography (PET) ligands. These PET probes allow for the non-invasive imaging and quantification of receptor density and occupancy in the living brain, providing invaluable information for drug development and understanding neuropsychiatric disorders.

Fluorescent Labeling: Attaching a fluorophore to a ligand derived from this building block allows for its use in fluorescence microscopy, flow cytometry, and other in vitro assays to study receptor localization and function at the cellular level.

The synthesis of these probes leverages the core pyrrolidine structure as the receptor-binding element, with modifications made to other parts of the molecule to incorporate the imaging label without compromising affinity for the target.

Integration into Self-Immolative Linkers and Prodrug Design Concepts

Self-immolative linkers are intelligent molecular systems used in drug delivery, particularly in prodrug design. rsc.org These linkers are designed to connect a drug to a carrier or a targeting moiety and then spontaneously fragment to release the active drug upon a specific triggering event (e.g., enzymatic cleavage). rsc.orggoogle.com

The structure of this compound is highly relevant to modern self-immolative linker technology. Recent research has demonstrated that pyrrolidine-carbamate-based linkers containing a tertiary amine handle exhibit exceptionally fast cyclative cleavage and drug release. nih.gov In these systems, after an initial triggering event unmasks the pyrrolidine nitrogen, the ring nitrogen attacks the carbamate (B1207046) carbonyl. The neighboring tertiary amine (the dimethylamino group at the 3-position) acts as an intramolecular catalyst, significantly accelerating this cyclization reaction. nih.gov This rapid, irreversible process results in the formation of a stable cyclic urea (B33335) and the release of the attached drug molecule.

Mechanism of Accelerated Release:

Trigger Activation: An external stimulus (e.g., an enzyme) removes the protecting group on the pyrrolidine nitrogen.

Intramolecular Cyclization: The free nitrogen attacks the adjacent carbamate, initiating the self-immolation process.

Amine-Assisted Acceleration: The nearby tertiary dimethylamino group facilitates proton transfer steps, lowering the activation energy for the formation of the tetrahedral intermediate and its subsequent collapse. nih.gov

Drug Release: The linker fragments, releasing the active drug and a stable bicyclic urea byproduct.

This amine-assisted, superfast release mechanism makes this scaffold highly attractive for designing sophisticated prodrugs, such as antibody-drug conjugates (ADCs), where rapid and efficient payload release at the target site is critical for therapeutic efficacy. nih.gov

Contribution to the Discovery and Development of Lead Compounds in Preclinical Research

The utility of this compound extends to the discovery and development of lead compounds for various therapeutic targets. Its pre-installed chirality and functional handles make it a valuable component in compound libraries for screening and in the subsequent optimization of initial hits.

Key Therapeutic Areas:

Nicotinic Acetylcholine Receptor (nAChR) Modulators: As discussed, this compound is a key precursor for Varenicline, a partial nAChR agonist. google.com The 3-aminopyrrolidine (B1265635) core is a well-established pharmacophore for nAChRs, and derivatives are continuously explored in preclinical research to develop new agonists, antagonists, and allosteric modulators for treating nicotine (B1678760) addiction, cognitive disorders, and pain. nih.govnih.govrti.org

Janus Kinase (JAK) Inhibitors: The JAK family of enzymes plays a critical role in cytokine signaling pathways that drive inflammation and autoimmune diseases. mdpi.com Several approved and clinical-stage JAK inhibitors incorporate a 3-aminopyrrolidine or a similar 3-aminopiperidine core. mdpi.comnih.gov This heterocyclic motif is often crucial for establishing key interactions within the ATP-binding site of the kinase. This compound provides the necessary Cbz-protected chiral amine scaffold for the synthesis of novel pyrrolo-pyrimidine or related heterocyclic cores found in many JAK inhibitors. nih.gov The ability to readily synthesize derivatives of this building block facilitates the exploration of structure-activity relationships (SAR) to improve potency and selectivity among the different JAK isoforms.

Below is a table summarizing the application of the core scaffold in the development of lead compounds.

| Therapeutic Target | Drug/Compound Class | Role of the 3-Aminopyrrolidine Scaffold |

| α4β2 Nicotinic Acetylcholine Receptor | Varenicline | Core structural component, key pharmacophore for receptor binding. |

| Janus Kinases (JAK1, JAK3) | JAK Inhibitors (e.g., Tofacitinib analogues) | Provides a chiral scaffold for interaction with the kinase hinge region. |

Emerging Research Avenues and Future Perspectives

Exploration of Novel Biological Targets for Pyrrolidine-1-carboxylate Derivatives

The pyrrolidine-1-carboxylate scaffold is a versatile template for designing molecules that can interact with a wide array of biological targets. nbinno.com The exploration of novel therapeutic applications for derivatives of this scaffold, including Benzyl (B1604629) 3-(dimethylamino)pyrrolidine-1-carboxylate, is a burgeoning area of research. The inherent stereochemistry and the potential for diverse functionalization of the pyrrolidine (B122466) ring allow for the fine-tuning of interactions with specific biological macromolecules. researchgate.net

Current research on broader pyrrolidine derivatives has identified several promising biological targets, suggesting potential avenues for the investigation of Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate and its analogs. These targets span various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Table 1: Potential Biological Target Classes for Pyrrolidine-1-carboxylate Derivatives

| Target Class | Specific Examples | Therapeutic Area |

| Enzymes | Dipeptidyl peptidase-4 (DPP-IV), Neuronal Nitric Oxide Synthase (nNOS), Enoyl Acyl Carrier Protein Reductase (InhA) | Diabetes, Neurodegenerative Diseases, Infectious Diseases |

| Receptors | CC Chemokine Receptor 2 (CCR2), Muscarinic Acetylcholine (B1216132) Receptor M4 | Inflammatory Diseases, Neurological Disorders |

| Kinases | Abl, PI3K | Cancer |

The exploration of this compound could involve screening against a panel of these and other emerging targets. The dimethylamino group at the 3-position and the benzyl carbamate (B1207046) at the 1-position offer unique steric and electronic properties that could be exploited to achieve selectivity and potency for novel biological targets. Future research will likely focus on elucidating the specific structure-activity relationships (SAR) of this compound to guide the design of more potent and selective modulators of these targets. mdpi.com

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and active compounds. For a molecule like this compound, the development of sustainable and eco-friendly synthetic routes presents both a challenge and an opportunity. Traditional multi-step syntheses of substituted pyrrolidines often involve hazardous reagents, harsh reaction conditions, and generate significant waste.

Modern synthetic strategies offer greener alternatives. Biocatalysis, for instance, utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild, aqueous conditions. Engineered enzymes, such as cytochrome P411 variants, have shown promise in the synthesis of chiral pyrrolidines. mdpi.com Another avenue is the use of flow chemistry, which can enable safer and more efficient reactions with better control over reaction parameters and reduced waste. rsc.org

A hypothetical green synthetic approach to this compound could involve a biocatalytic asymmetric reduction of a suitable precursor to establish the desired stereochemistry at the 3-position, followed by a streamlined, one-pot N-protection and amination sequence, potentially utilizing greener solvents and minimizing purification steps.